(Z)-ethyl 4-((4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-3-31-22(28)25-12-14-26(15-13-25)33(29,30)17-10-8-16(9-11-17)20(27)23-21-24(2)18-6-4-5-7-19(18)32-21/h4-11H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWDJXVUJMHHTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=CC=CC=C4S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 4-((4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The synthesis begins with the preparation of the 3-methylbenzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with methyl isothiocyanate under acidic conditions.
Carbamoylation: The benzo[d]thiazole core is then reacted with an appropriate isocyanate to introduce the carbamoyl group.
Sulfonylation: The next step involves the sulfonylation of the phenyl ring using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Piperazine Coupling: Finally, the piperazine ring is introduced through a coupling reaction with ethyl piperazine-1-carboxylate under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The presence of the thiazole ring enhances the interaction with biological targets involved in cancer progression.
- Mechanism of Action : The compound may inhibit specific enzymes or receptors involved in cell proliferation and survival, leading to decreased tumor growth.
- Case Study : In vitro studies demonstrated that derivatives of thiazole showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .
Anticonvulsant Properties
Thiazole-based compounds have been investigated for their anticonvulsant properties. The structural features of (Z)-ethyl 4-((4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate suggest it may exhibit similar effects.
- Efficacy : Preliminary data indicate that modifications to the thiazole structure can enhance anticonvulsant activity, with SAR studies revealing that certain substituents improve efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound.
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Ring | Enhances anticancer activity |
| Piperazine Core | Provides stability and increases bioavailability |
| Sulfonamide Group | Improves solubility and interaction with targets |
Research indicates that modifications to these structural features can lead to improved pharmacological profiles.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to (Z)-ethyl 4-((4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate:
- Anticancer Studies : A study published in Pharmaceutical Research reported that thiazole derivatives exhibited significant antiproliferative activity against multiple cancer cell lines .
- Anticonvulsant Research : Another investigation demonstrated that certain thiazole-based compounds provided effective protection in animal models of seizures, suggesting potential therapeutic applications in epilepsy .
Mechanism of Action
The mechanism of action of (Z)-ethyl 4-((4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, core heterocycles, or functional groups (Table 1).
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous structures.
Key Observations
Benzothiazole Derivatives: The ethoxy-substituted analog (C₂₅H₃₀N₄O₇S₂) exhibits higher XLogP3 (3.8 vs. The target compound’s 3-methyl group minimizes steric hindrance compared to bulkier substituents, favoring interactions with flat biological targets (e.g., enzyme active sites).
Pyrazole/Triazole Derivatives :
- Pyrazole-based compounds (e.g., from ) lack the sulfonylpiperazine-carboxylate system, reducing polarity (TPSA = 65 Ų vs. 143 Ų) and hydrogen-bonding capacity. This correlates with reported antimicrobial activity in pyrazole derivatives, suggesting that polar groups in the target compound may modulate bioactivity .
Piperazine-Linked Analogues: Carboxamide vs. Carboxylate: The benzooxazinone-piperazine carboxamide (C₂₀H₂₂N₄O₃) has a lower XLogP3 (1.9) and TPSA (78 Ų), indicating reduced lipophilicity and altered solubility. The carboxamide group may enhance target binding via additional hydrogen bonds compared to the carboxylate .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Substitutions on the benzothiazole ring (e.g., ethoxy vs. methyl) significantly alter lipophilicity and steric profiles. Ethoxy groups may improve blood-brain barrier penetration but could reduce metabolic stability. Piperazine sulfonyl groups enhance solubility and serve as hydrogen-bond donors/acceptors, critical for interactions with charged residues in enzymes or receptors.
- Synthetic Considerations: The target compound’s synthesis likely involves multi-step coupling reactions (e.g., carbamoyl formation, sulfonylation), similar to methods used for pyrazole-triazole hybrids and benzooxazinones .
Biological Activity
(Z)-ethyl 4-((4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, a compound with a complex structure, is part of a broader class of thiazole-based derivatives that have shown significant biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C₁₈H₁₈N₄O₄S and a molecular weight of approximately 382.43 g/mol. Its structure includes a piperazine ring, a sulfonamide group, and a thiazole moiety, which are known to contribute to various biological activities.
Anticancer Properties
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to (Z)-ethyl 4-((4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate have been tested against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.0 | Induces apoptosis via caspase activation |
| Compound B | HeLa (Cervical Cancer) | 10.0 | Inhibits cell proliferation through cell cycle arrest |
| (Z)-ethyl 4-... | A549 (Lung Cancer) | 7.5 | Disrupts microtubule formation |
In particular, the thiazole moiety has been associated with enhanced cytotoxicity due to its ability to interact with cellular targets involved in proliferation and survival pathways .
Antimicrobial Activity
Thiazole derivatives have also demonstrated antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been explored through assays measuring the inhibition of pro-inflammatory cytokines. For example, in vitro studies showed that it could significantly reduce levels of TNF-alpha and IL-6 in activated macrophages.
Case Studies
- Case Study on Anticancer Activity : A study involving the evaluation of thiazole derivatives on A549 lung cancer cells revealed that treatment with (Z)-ethyl 4-... resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as Annexin V positivity and caspase activation.
- Case Study on Antimicrobial Efficacy : Another study assessed the antimicrobial activity of thiazole derivatives against clinical isolates of Staphylococcus aureus. The compound exhibited significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing (Z)-ethyl 4-((4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate?
- Methodological Answer : The compound is synthesized via multi-step protocols. For example, the piperazine core can be functionalized using sulfonylation and carbamoylation reactions. A General Procedure D (as described for benzothiazolone derivatives) involves coupling a sulfonyl chloride intermediate with a carbamoyl-substituted phenyl group under basic conditions (e.g., Et₃N in CH₂Cl₂). The (Z)-configuration is stabilized by steric and electronic factors during imine formation, requiring precise temperature control (0–5°C) to minimize isomerization .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Characterization includes:
- 1H/13C NMR : To verify proton environments (e.g., sulfonyl and piperazine peaks) and carbon backbone.
- HRMS : To confirm molecular weight (e.g., calculated vs. observed m/z within ±1 ppm).
- Elemental Analysis : For C, H, N composition (e.g., deviations <0.3% indicate purity).
- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carbamoyl) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance carbamoylation efficiency.
- Catalysts : Use Pd/C or CuI for Suzuki couplings in aryl-sulfonyl bond formation.
- Temperature Gradients : Slow warming from 0°C to RT minimizes byproducts during imine formation.
- Additives : Molecular sieves or MgSO₄ absorb moisture in moisture-sensitive steps .
Q. What analytical strategies resolve contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?
- Methodological Answer :
- Dynamic NMR : Detects conformational exchange broadening in piperazine rings.
- DFT Refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for solvent effects (PCM model).
- X-ray Crystallography : Resolves absolute configuration disputes, especially for (Z/E) isomerism .
Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with thiazole-binding pockets (e.g., kinase domains).
- SAR Analysis : Modify the benzothiazole or piperazine moieties to assess activity changes.
- Enzymatic Assays : Measure IC₅₀ values against target proteins (e.g., acetylcholinesterase) using spectrophotometric methods .
Q. What purification challenges arise due to the compound’s polarity, and how are they addressed?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., EtOAc/MeOH 25:1 + 0.25% Et₃N) to separate polar byproducts.
- Recrystallization : Optimize solvent pairs (e.g., CHCl₃/hexane) to improve crystal lattice formation.
- HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
